molecular formula C13H11N3O B2641729 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 671181-66-1

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2641729
CAS No.: 671181-66-1
M. Wt: 225.251
InChI Key: BHTAKJHFFQTXPZ-UHFFFAOYSA-N
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Description

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound with the chemical formula C13H11N3O This compound is notable for its unique structure, which includes a pyrazole ring substituted with acetyl and methyl groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-acetyl-5-methyl-1H-pyrazole with benzonitrile under specific conditions. One common method is the slow-evaporation technique, which allows for the controlled growth of the compound’s crystals . The reaction conditions often include the use of solvents such as ethanol or ethyl acetate, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzonitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTAKJHFFQTXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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